molecular formula C18H22FN3O4 B6609298 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 2680618-62-4

2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B6609298
CAS No.: 2680618-62-4
M. Wt: 363.4 g/mol
InChI Key: OOPGIMGFGDRSPH-UHFFFAOYSA-N
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Description

This compound is a Boc-protected (tert-butoxycarbonyl) amino acid derivative featuring a pyrazole core substituted with a 4-fluorophenyl group and two methyl groups at positions 3 and 4. The acetic acid moiety is directly attached to the pyrazole ring, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors or kinase-targeting drugs . Its Boc group enhances solubility and stability during synthetic processes, while the 4-fluorophenyl substituent may influence binding affinity in biological targets due to its electron-withdrawing properties .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4/c1-10-14(15(16(23)24)20-17(25)26-18(3,4)5)11(2)22(21-10)13-8-6-12(19)7-9-13/h6-9,15H,1-5H3,(H,20,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPGIMGFGDRSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2680618-62-4
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves multi-step organic reactions. A common approach includes:

  • Formation of pyrazole ring: : Starting with a suitable precursor, the pyrazole ring is synthesized using cyclization reactions.

  • Introduction of the fluorophenyl group: : Through electrophilic aromatic substitution or coupling reactions, the fluorophenyl group is incorporated.

  • Addition of tert-butoxy carbonyl group: : The tert-butoxy carbonyl group is introduced using reactions with tert-butyl chloroformate under controlled conditions.

  • Final assembly: : The final step involves the coupling of these fragments to form the target molecule, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic steps, scaled up with optimized conditions to enhance yield and purity. Techniques such as continuous flow chemistry may be employed to increase efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The pyrazole ring can undergo oxidation, affecting the electronic properties of the compound.

  • Reduction: : Reduction reactions can modify the functional groups, potentially enhancing bioavailability or activity.

  • Substitution: : Various substituents can be introduced onto the fluorophenyl ring or pyrazole moiety, allowing for the exploration of structure-activity relationships.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution reagents: : Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole-4-carboxylic acid derivatives, while substitution could lead to fluorinated analogs with varied functional groups.

Scientific Research Applications

Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for exploration in organic synthesis and catalytic reactions.

Biology

In biological studies, this compound is used to probe enzyme mechanisms and protein-ligand interactions. Its fluorophenyl group offers a site for fluorine-19 NMR studies, providing insights into molecular dynamics.

Medicine

The compound's pharmacophore elements make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound finds use in material science for developing novel polymers and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid varies with its application. In medicinal chemistry, it might act as an enzyme inhibitor by binding to the active site or allosteric site, affecting the enzyme's function. Its molecular targets could include kinases, proteases, or other regulatory proteins, modulating pathways involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetic Acid Derivatives

(a) Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride (CAS: 1078161-73-5)
  • Structure : Similar core but with an ethyl ester and hydrochloride salt instead of the free carboxylic acid and Boc group.
  • Synthetic Utility : Used as a precursor for the target compound; the ester group facilitates purification before hydrolysis to the free acid .
  • Molecular Weight : 327.79 g/mol vs. 389.41 g/mol for the Boc-protected analog (estimated).
(b) 2-{1-[(tert-Butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid (CAS: 1408074-68-9)
  • Structure : Replaces the pyrazole ring with a fluorinated azetidine.
(c) 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid (CAS: 89336-46-9)
  • Structure : Substitutes pyrazole with a thiazole ring.
  • Applications : Thiazole derivatives are prevalent in antibiotics (e.g., penicillin analogs), whereas pyrazole-based compounds are more common in kinase inhibitors .

Heterocyclic Analogs with Fluorophenyl Substituents

(a) 2-[4-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS: 1006444-38-7)
  • Structure : Pyrazolo-pyridine hybrid instead of pyrazole.
(b) 2-{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetic acid
  • Structure: Features a trifluoromethylphenyl group and a ketone instead of the Boc-amino-acetic acid chain.
  • Electron Effects : The trifluoromethyl group enhances lipophilicity and bioavailability compared to the 4-fluorophenyl substituent .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound C₁₉H₂₂FN₃O₄ 389.41 (est.) N/A Boc-protected, 4-fluorophenyl, pyrazole core
Ethyl ester hydrochloride (precursor) C₁₅H₁₉ClFN₃O₂ 327.79 1078161-73-5 Esterified intermediate
2-(Boc-amino)thiazol-4-yl acetic acid C₁₀H₁₄N₂O₄S 258.29 89336-46-9 Thiazole ring, Boc protection
Pyrazolo-pyridine analog C₁₃H₁₃N₅O₂ 271.28 1006444-38-7 Fused pyridine ring

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